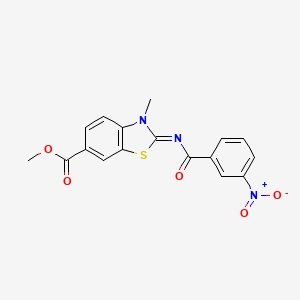

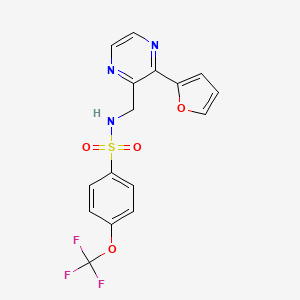

Methyl 3-methyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazoles are a class of organic compounds that contain a benzene ring fused to a thiazole ring . They have been extensively studied and found to have diverse chemical reactivities and a broad spectrum of biological activities . They are used as precursors of biologically active compounds in medicine and agriculture .

Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One such method involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst . Another method involves the reaction of 2-aminothiophenol with aliphatic, aromatic, and heteroaromatic α-iodoketones .Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring . The structures of the resulting products can be characterized and confirmed by various techniques such as melting point, FT-IR, 1H and 13C NMR .Chemical Reactions Analysis

Reactions of 2-amino-1,3-benzothiazole with aliphatic, aromatic, and heteroaromatic α-iodoketones have been studied . The reaction proceeds by N-alkylation of the endocyclic nitrogen atom followed by intramolecular dehydrative cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on the specific compound. For example, Methyl 2-amino-1,3-benzothiazole-6-carboxylate has a molecular weight of 208.24 and should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications

1. Antimicrobial Activities

Compounds related to Methyl 3-methyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate, such as benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, have been synthesized and characterized. These complexes have shown promising antimicrobial activity against human epidemic causing bacterial strains, indicating potential applications in the development of new antimicrobial agents (Mishra et al., 2019).

2. Synthesis and Characterization of Novel Compounds

Research has focused on the synthesis and characterization of various derivatives of benzothiazoles, including this compound. Studies include the preparation of ligands and their subsequent reaction with metals to form complexes, exploring their properties and potential applications (Shiina et al., 2002).

3. Antitumor Activity

Derivatives of benzothiazoles, including compounds structurally related to this compound, have been investigated for their antitumor properties. These compounds have been evaluated against various cancer cell lines, demonstrating significant potential in cancer treatment (Racané et al., 2006).

4. Catalysis and Chemical Transformations

Research has been conducted on the use of related compounds in catalysis and chemical transformations. For instance, the use of benzoic anhydride derivatives, which can be related to the compound of interest, has been explored for the synthesis of carboxylic esters and lactones, demonstrating the versatility of these compounds in organic synthesis (Shiina et al., 2004).

Mechanism of Action

While the specific mechanism of action for “Methyl 3-methyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate” is not available, benzothiazoles have been found to interfere with various biological processes. For example, 6-trifluoromethoxy-2-benzothiazolamine was found to interfere with glutamate neurotransmission .

Safety and Hazards

The safety and hazards of a specific compound depend on its specific properties. For Methyl 2-amino-1,3-benzothiazole-6-carboxylate, it has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

properties

IUPAC Name |

methyl 3-methyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S/c1-19-13-7-6-11(16(22)25-2)9-14(13)26-17(19)18-15(21)10-4-3-5-12(8-10)20(23)24/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTNPMQNTKTQMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2877849.png)

![N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2877853.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2877856.png)

![7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2877857.png)

![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2877860.png)

![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide](/img/structure/B2877862.png)

![2-Ethyl-5-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877866.png)

![(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2877871.png)

![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877872.png)